2-[(4E)-4-[(1-Ethyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4E)-4-[(1-Ethyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide is a complex organic compound that features an indole nucleus, a structure known for its wide range of biological activities. The compound is part of a class of molecules that have shown significant potential in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(1-Ethyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the imidazolidinone and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-[(1-Ethyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[(4E)-4-[(1-Ethyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(1-Ethyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, thereby modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Oxindole derivatives: Compounds that result from the oxidation of indole.
Benzimidazole derivatives: Compounds with a similar imidazolidinone structure.
Uniqueness
What sets 2-[(4E)-4-[(1-Ethyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide apart is its unique combination of an indole nucleus with an imidazolidinone and acetamide group. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(1-ethylindol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-3-26-13-16(18-6-4-5-7-20(18)26)12-19-22(29)27(23(30)25-19)14-21(28)24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,24,28)(H,25,30)/b19-12+ |
InChI Key |
WJGGXEPTVNNELS-XDHOZWIPSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.